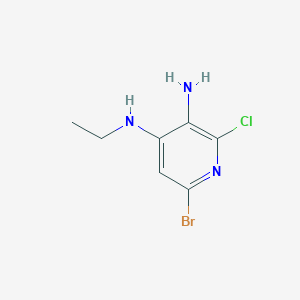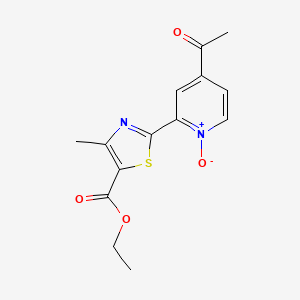
Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and thiazole rings, followed by their coupling through specific reaction conditions. Common reagents used in these reactions include acetyl chloride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography might be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at different positions on the ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-acetylpyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
This compound stands out due to its specific structural features, such as the presence of both pyridine and thiazole rings, which contribute to its unique chemical and biological properties
Eigenschaften
Molekularformel |
C14H14N2O4S |
|---|---|
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-4-20-14(18)12-8(2)15-13(21-12)11-7-10(9(3)17)5-6-16(11)19/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
LHUMRDZLJFEGDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)C2=[N+](C=CC(=C2)C(=O)C)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



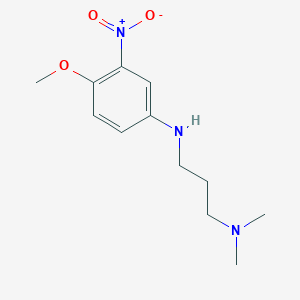

![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)
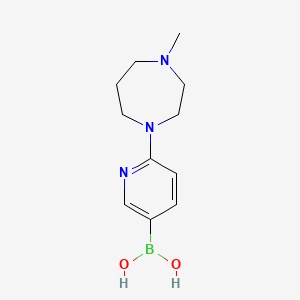
![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)
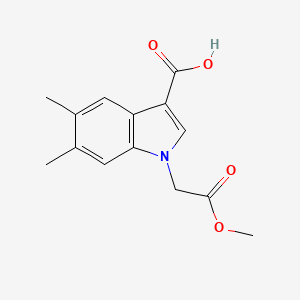
![3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884103.png)
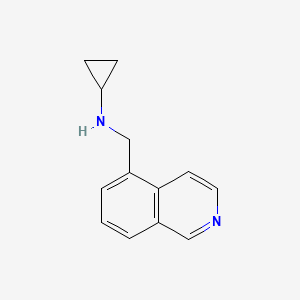
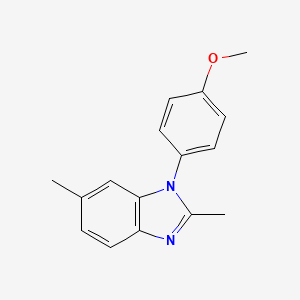

![5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile](/img/structure/B13884126.png)
